2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
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Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography , NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, as well as the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and stability. Spectroscopic properties (UV, IR, NMR, MS) may also be included .Scientific Research Applications
- Researchers have investigated the antiviral potential of this compound. For instance, it has been explored as an inhibitor of the hepatitis C virus (HCV) non-structural 5B (NS5B) polymerase . Further studies could explore its efficacy against other viruses.
- In a preliminary evaluation of its potential for memory-related therapies, this compound demonstrated inhibitory effects on AChE and BChE. Specifically, compounds like 13, 15a, 17, and 20 exhibited moderate to strong inhibition of cholinesterases, with the latter two compounds showing high affinity for BChE .
- A pharmacologically active analogue of this compound, RLX (7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12-(6H)-one), displayed potent anticancer activities both in vitro and in vivo . Further investigations could explore its mechanisms of action and potential clinical applications.
- Researchers have prepared novel Cu@Fe3O4 magnetic nanoparticles (MNPs) for catalytic applications. These MNPs were used in the synthesis of tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-ones, which are biologically active compounds. The study focused on their catalytic behavior and characterization .
Antiviral Activity
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Anticancer Properties
Catalysis and Nanomagnetic Reagents
Mechanism of Action
Target of Action
The primary target of 2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is the PI3K/Akt/FoxO3a signalling pathway . This pathway is strongly involved in the pathology of cancer and the development of resistance in tumor cells .
Mode of Action
The compound interacts with its targets by inhibiting the PI3K/Akt/FoxO3a signalling pathway . This results in a strong concentration-dependent inhibition of cell proliferation and colony formation . The compound is associated with the down-regulation of p110α and p85 subunits of PI3K, thereby decreasing the expression of subsequent downstream effector proteins .
Biochemical Pathways
The affected pathway is the PI3K/Akt/FoxO3a signalling pathway . The inhibition of this pathway by the compound leads to a decrease in the expression of downstream effector proteins, which in turn results in the inhibition of cell proliferation and colony formation .
Result of Action
The molecular and cellular effects of the compound’s action include the induction of sub-G1 arrest and mitochondrial potential loss, followed by the inhibition of pFoxO3a (Thr32) nuclear-cytoplasmic translocation . In in vivo models, the compound substantially resulted in tumor growth inhibition .
Action Environment
It is known that the compound exhibits potent anticancer activities both in vitro and in vivo , suggesting that it may be effective in a variety of environments.
Safety and Hazards
properties
IUPAC Name |
2-nitro-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-13-10-8-9(16(18)19)5-6-11(10)14-12-4-2-1-3-7-15(12)13/h5-6,8H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEBFSMTFJJIKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one |
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